![molecular formula C20H18O5S2 B14504863 [(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride CAS No. 64503-03-3](/img/structure/B14504863.png)
[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride is an organic compound that belongs to the class of acetic anhydrides It is characterized by the presence of a sulfanyl group attached to an acetic anhydride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride typically involves the reaction of [(2-Oxo-2-phenylethyl)sulfanyl]acetic acid with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the anhydride. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
化学反应分析
Types of Reactions
[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anhydride to its corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the anhydride moiety, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, or thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Esters and amides.
科学研究应用
[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential as an inhibitor of protein synthesis in bacteria and yeast.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of [(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit protein synthesis by binding to the ribosomal subunits in bacteria and yeast. This binding interferes with the translation process, leading to the inhibition of protein production. The specific pathways and molecular targets involved in its action are subjects of ongoing research.
相似化合物的比较
Similar Compounds
[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid: A precursor to the anhydride, with similar chemical properties.
[(1-Hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid: Another related compound with hydroxyl functionality.
Alpha,alpha-diphenylacetates: Compounds with similar structural features and biological activities.
Uniqueness
[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride is unique due to its specific anhydride functionality combined with the sulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
64503-03-3 |
|---|---|
分子式 |
C20H18O5S2 |
分子量 |
402.5 g/mol |
IUPAC 名称 |
(2-phenacylsulfanylacetyl) 2-phenacylsulfanylacetate |
InChI |
InChI=1S/C20H18O5S2/c21-17(15-7-3-1-4-8-15)11-26-13-19(23)25-20(24)14-27-12-18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI 键 |
BHYANNZIWSUQKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CSCC(=O)OC(=O)CSCC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



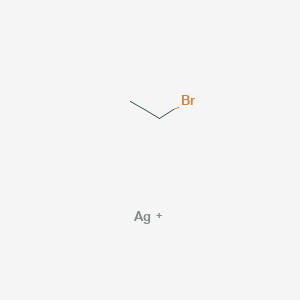
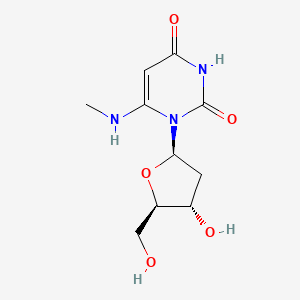

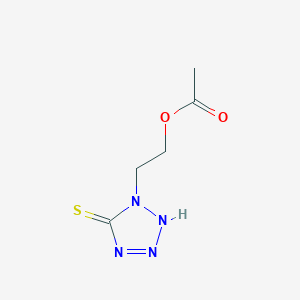
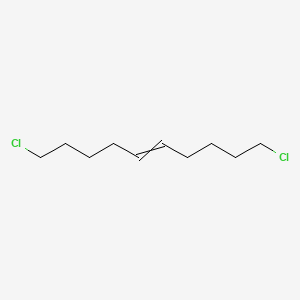
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)

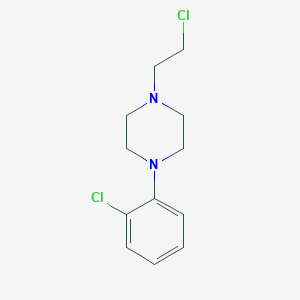
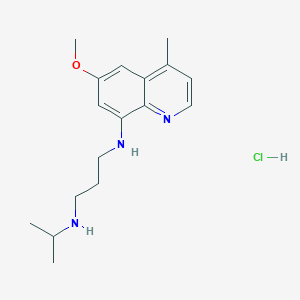
![Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone](/img/structure/B14504855.png)


![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
